3-chloro-1H-pyrazole

Vue d'ensemble

Description

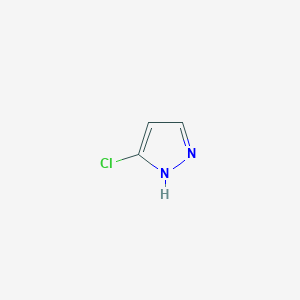

3-chloro-1H-pyrazole: is a heterocyclic compound with the molecular formula C3H3ClN2 . It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the third position of the pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-1H-pyrazole typically involves the chlorination of pyrazole. One common method is the reaction of pyrazole with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

3-chloro-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of pyrazole-3-carboxylic acid.

Reduction Reactions: The reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding pyrazoline derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH), amines, thiols, alkoxides.

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Substitution: 3-amino-1H-pyrazole derivatives.

Oxidation: Pyrazole-3-carboxylic acid.

Reduction: Pyrazoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Chloro-1H-pyrazole derivatives have been extensively studied for their potential therapeutic effects. The following table summarizes various biological activities associated with these compounds:

Case Studies in Medicinal Applications

- EGFR Inhibition Study : Research involving pyrazolo[4,3-d]pyrimidine derivatives highlighted their effectiveness in inhibiting both wild-type and mutant EGFR variants, with promising IC50 values indicating potential use in targeted cancer therapies.

- Antiviral Activity : Derivatives of this compound have shown efficacy against viral infections, suggesting a pathway for developing new antiviral medications.

Agrochemical Applications

This compound is also recognized for its role as a pesticide and herbicide component. The following applications are notable:

- Pesticidal Activity : Compounds containing this compound have been synthesized and tested for their effectiveness as pesticides, demonstrating significant insecticidal properties against various pests .

- Herbicidal Activity : Certain derivatives exhibit selective herbicidal properties, making them suitable candidates for agricultural applications aimed at controlling weed growth without harming crops .

Synthesis and Mechanism of Action

The synthesis of this compound involves various chemical reactions that can lead to the formation of numerous derivatives with enhanced biological activities. The mechanisms often include:

- Electrophilic Substitution Reactions : These reactions facilitate the introduction of functional groups that can enhance the compound's biological efficacy.

- Cyclization Reactions : Cyclization processes are crucial in forming complex pyrazole derivatives that possess unique pharmacological properties .

Mécanisme D'action

The mechanism of action of 3-chloro-1H-pyrazole involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction can occur through hydrogen bonding, van der Waals forces, or covalent bonding, depending on the nature of the enzyme and the substituents on the pyrazole ring .

Comparaison Avec Des Composés Similaires

3-bromo-1H-pyrazole: Similar to 3-chloro-1H-pyrazole but with a bromine atom instead of chlorine.

3-iodo-1H-pyrazole: Contains an iodine atom at the third position.

3-fluoro-1H-pyrazole: Features a fluorine atom at the third position.

Uniqueness:

This compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the overall stability of the pyrazole ring. This makes it a versatile intermediate in synthetic chemistry .

Activité Biologique

3-Chloro-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Overview of Pyrazole Derivatives

Pyrazoles, including this compound, are known for their broad spectrum of biological activities. They have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The structural modifications in pyrazole derivatives significantly influence their biological properties and therapeutic applications .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazole showed significant activity against various bacterial strains including E. coli and Staphylococcus aureus. The presence of the 3-chloro substituent enhances the compound's ability to inhibit bacterial growth .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Effective |

| This compound | S. aureus | Effective |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In animal models, it has shown efficacy in reducing inflammation induced by carrageenan, suggesting its potential use in treating inflammatory conditions .

3. Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 39.70 | Apoptosis induction |

| A549 (Lung) | 45.00 | Cell cycle arrest |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Caspase Activation : Studies have shown that compounds with a pyrazole ring can modulate caspase activity, which is crucial for apoptosis in cancer cells .

- Enzyme Inhibition : this compound derivatives have been found to inhibit various enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against standard bacterial strains. The results indicated that the presence of a chloro group significantly enhanced antibacterial potency, making it a promising candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Chovatia et al. evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, in carrageenan-induced edema models. The findings revealed that this compound exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-1H-pyrazole, and how can reaction conditions be optimized?

- Answer : this compound is typically synthesized via chlorination of pyrazole precursors using agents like trichloroisocyanuric acid (TCICA) or POCl₃. For example, chlorination at the 3-position can be achieved under reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF). Optimization involves controlling stoichiometry, temperature (70–100°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Alternative routes include Mannich reactions for functionalized derivatives, where substituents are introduced prior to chlorination .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, with characteristic shifts for chlorine at ~δ 7.2–7.8 ppm (¹H). X-ray crystallography using SHELXL resolves stereochemical ambiguities, as demonstrated in studies of pyrazolylpyridazine derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹).

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Adjusting pH (e.g., buffered saline at pH 7.4) or using surfactants (e.g., Tween-80) can stabilize hydrophobic derivatives. Pre-formulation studies with differential scanning calorimetry (DSC) assess compatibility with excipients .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify electrophilic sites. For this compound, the C-3 position exhibits high electrophilicity, favoring SNAr reactions. Solvent effects (PCM models) and transition-state simulations (NEB method) optimize reaction pathways for cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies reconcile contradictory spectroscopic data for this compound derivatives (e.g., NMR vs. XRD)?

- Answer : Cross-validation with multiple techniques is key. For example, XRD-confirmed tautomeric forms may differ from solution-state NMR due to dynamic equilibria. Variable-temperature NMR or NOESY experiments can resolve such discrepancies. Hirshfeld surface analysis further clarifies intermolecular interactions influencing solid-state vs. solution behavior .

Q. How does the chlorine substituent influence the biological activity of this compound derivatives?

- Answer : Chlorine enhances lipophilicity (logP), improving membrane permeability. Structure-Activity Relationship (SAR) studies show that C-3 chloro-substituted pyrazoles exhibit higher antimicrobial and anticancer activity compared to non-halogenated analogs. Computational docking (AutoDock Vina) correlates chlorine’s electron-withdrawing effects with target binding affinity (e.g., kinase inhibition) .

Q. What experimental designs are effective for screening polymorphs of this compound derivatives?

- Answer : Polymorph screening involves solvent-mediated crystallization (e.g., ethanol/water gradients) combined with XRD for lattice analysis. Thermal stability is assessed via DSC and TGA, where polymorphs show distinct melting points and decomposition profiles. Slurry conversion experiments identify the most thermodynamically stable form .

Q. How can structural dynamics (e.g., ring puckering) in this compound derivatives impact their material properties?

- Answer : X-ray topology analysis (e.g., Cremer-Pople parameters) quantifies ring puckering, which affects charge transport in organic semiconductors. For example, planar pyrazole rings enhance π-π stacking in thin films, while puckered forms alter bandgap energies. Time-resolved Raman spectroscopy tracks conformational changes under thermal stress .

Q. What are the best practices for scaling up this compound synthesis while minimizing byproducts?

- Answer : Flow chemistry systems improve heat/mass transfer for exothermic chlorination steps. In-line FTIR monitors reaction progress, enabling real-time adjustments. Green chemistry principles (e.g., solvent recycling, catalytic reagents) reduce waste. Process Analytical Technology (PAT) ensures consistency in multi-gram syntheses .

Q. How do steric and electronic effects of substituents modulate the tautomerism of this compound?

- Answer : Electron-withdrawing groups (e.g., -NO₂) at adjacent positions stabilize the 1H-tautomer, while bulky substituents (e.g., -Ph) favor 2H-forms. UV-Vis spectroscopy and DFT-based Natural Bond Orbital (NBO) analysis quantify tautomeric equilibria. Solvatochromic shifts in fluorescence spectra further validate computational predictions .

Propriétés

IUPAC Name |

5-chloro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPFBRONCJOTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347324 | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14339-33-4 | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.